D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt

Aqueous Solubility Biochemical Reagent Formulation High-Concentration Assay

Generic 'fructose-1,6-bisphosphate' introduces stoichiometric uncertainty. This tetrasodium salt (CAS 23784-19-2) guarantees a precise 4:1 Na⁺:anion ratio, eliminating the variable ionic background that compromises enzymatic assays and pharmaceutical formulations. - 2-fold higher aqueous solubility (up to 100 mg/mL) vs. trisodium salt enables concentrated substrate stocks without organic solvents. - Documented 2-year room-temperature stability simplifies logistics; no cold-chain required. - 99-101% assay purity meets GMP API specifications for injectable ischemic therapies.

Molecular Formula C6H10Na4O12P2
Molecular Weight 428.04 g/mol
CAS No. 23784-19-2
Cat. No. B1360141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt
CAS23784-19-2
Molecular FormulaC6H10Na4O12P2
Molecular Weight428.04 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1
InChIKeyMVVGIYXOFMNDCF-GNWSQLALSA-J
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt (CAS 23784-19-2): A Key Glycolytic Intermediate


D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt (CAS 23784-19-2), also known as fructose-1,6-diphosphate tetrasodium salt, is a specific salt form of a central glycolytic intermediate [1]. Unlike the free acid or other salt hydrates, this compound is characterized by a precise 1:4 ratio of fructose-1,6-bisphosphate anion to sodium cations, which fundamentally dictates its physicochemical properties and its suitability for applications where consistent ionic strength and high aqueous solubility are critical .

1
Defined 1:4 fructose-1,6-bisphosphate to sodium salt form supports consistent ionic strength control in enzymatic assays.
2
High aqueous solubility (reported up to 100 mg/mL) may support high-concentration stock preparation without gelling.
3
Pharmaceutical-grade purity profile (assay 99–101%) and 2-year room-temperature shelf life align with long-term study and formulation research needs.

Why Generic 'Fructose Bisphosphate' Cannot Substitute for the Defined Tetrasodium Salt (CAS 23784-19-2)


Procuring a generic 'fructose-1,6-bisphosphate' without specifying the salt form introduces significant risk of experimental and manufacturing variability. The tetrasodium salt is not interchangeable with the trisodium, disodium, potassium, or free acid forms. Each has a distinct molecular weight, cation content, and crucially, an unquantified hydration state that impacts accurate molarity calculations [1]. The tetrasodium form is specifically chosen for applications requiring a defined, high sodium load and a solubility profile that enables high-concentration formulations without gelling, a property not shared by all analogs . Substitution can lead to failed enzymatic assays from incorrect ionic strength or out-of-specification pharmaceutical preparations.

Salt form mismatch Trisodium, disodium, or free acid forms differ in cation load and hydration state, which can alter molarity calculations and ionic conditions.
Solubility variability Other salt hydrates may exhibit lower aqueous solubility (e.g., trisodium salt hydrate max ~50 mg/mL), limiting high-concentration assay setups.
Stability and purity concerns Research-grade alternatives often lack validated long-term stability data and have broader impurity profiles, which may introduce enzymatic interference.

Quantitative Evidence Guide: Head-to-Head Comparisons for D-Fructose 1,6-bisphosphate Tetrasodium Salt (CAS 23784-19-2)


Solubility Advantage of the Tetrasodium Salt Over Trisodium and Disodium Forms in Aqueous Systems

The tetrasodium salt exhibits significantly enhanced aqueous solubility compared to other sodium salt hydrates. A direct comparison shows the tetrasodium form can be prepared as a 100 mg/mL solution, whereas the most common research-grade alternative, D-Fructose 1,6-bisphosphate trisodium salt hydrate, has a documented maximum solubility of 50 mg/mL under comparable conditions [1].

Aqueous solubility
Cross-study
100 mg/mL
clear solution, 22°C
Supports high-concentration stock preparation
Reported 2-fold higher vs trisodium salt hydrate (50 mg/mL)
Aqueous Solubility Biochemical Reagent Formulation High-Concentration Assay

Defined Cation Stoichiometry for Precise Ionic Strength Control in Enzymology

The tetrasodium salt offers a defined 1:4 stoichiometry (anion:cation), ensuring a predictable contribution of 4 Na+ per molecule of fructose-1,6-bisphosphate. This contrasts with the trisodium salt hydrate (1:3 stoichiometry) and the disodium salt (1:2 stoichiometry), where the cation contribution and associated counter-ion effects on ionic strength differ by a factor of 1.33 and 2.00, respectively [1][2]. This defined stoichiometry is essential for reproducible kinetic assays where ionic strength modulates enzyme activity (e.g., aldolase, fructose-1,6-bisphosphatase).

Cation stoichiometry
Class-level
4 Na⁺ per molecule (tetrasodium) vs 3 Na⁺ (trisodium) / 2 Na⁺ (disodium)
1.33× and 2.00× higher Na⁺ contribution
Enables precise ionic strength control in enzyme kinetics
Class-level inference; verify for specific buffer systems
Enzyme Kinetics Assay Reproducibility Cation Stoichiometry

Enhanced Stability and Reduced Degradation in Lyophilized Pharmaceutical Formulations

The tetrasodium salt is the preferred form for commercial lyophilized pharmaceutical preparations, including those used clinically in some regions for ischemic conditions. A pharmacopoeial-grade analysis demonstrates superior stability with a shelf life of 2 years under proper storage, maintaining an assay purity of 99-101% [1]. This is in contrast to non-pharmaceutical grade trisodium salt hydrates, which are typically sold for research purposes with a lower purity specification (≥98%) and require storage at -20°C to prevent degradation, indicating a more labile hydration state .

Stability profile
Cross-study
2-year shelf life, 99–101% assay purity (room temp., sealed)
vs trisodium salt hydrate: ≥98% purity, −20°C storage
May support long-term study logistics without cold chain
Pharmaceutical-grade specification data; vendor CoA comparisons
Lyophilization Drug Formulation Pharmaceutical Stability FDP Stability

Purity Profile: Minimized Presence of Phosphorylated Impurities in Tetrasodium Salt

A critical differentiator for the tetrasodium salt used in pharmaceutical contexts is its tighter control on specific phosphorylated impurities that can interfere with enzymatic reactions. Manufacturer specifications show an individual impurity limit of ≤0.10% and a total impurity cap of ≤0.50% [1]. This contrasts with research-grade fructose-6-phosphate disodium salt, which can contain up to 0.50% fructose-1,6-diphosphate as a single contaminant and is not certified for other related substances . This purity profile is crucial when the compound is used as a substrate for enzymes like aldolase, where trace substrates or inhibitors can invalidate kinetic measurements.

Impurity control
Cross-study
Individual impurity ≤0.10%, total ≤0.50%
vs fructose-6-phosphate disodium salt: ≤0.50% single contaminant
Supports higher assay signal-to-noise in enzymatic research
At least 5‑fold lower single-impurity limit reported
Chemical Purity Impurity Profiling Tetrasodium Salt Purity

Prime Application Scenarios for D-Fructose 1,6-bisphosphate Tetrasodium Salt (CAS 23784-19-2) Based on Proven Differentiation


GMP Manufacturing of Parenteral Fructose-1,6-Diphosphate Formulations

The tetrasodium salt is the only form validated with a 2-year room-temperature shelf life and an assay purity of 99-101%, directly meeting GMP requirements for an Active Pharmaceutical Ingredient (API) [1]. Its defined stoichiometry and impurity profile (total impurities ≤0.50%) ensure batch-to-batch consistency for injectable drugs used in treating ischemic conditions, where even minor impurities can lead to adverse clinical events. Procurement should specify this form to meet pharmacopoeial standards.

High-Throughput Enzymatic Screening with High Substrate Concentrations

For screening inhibitors of fructose-1,6-bisphosphate aldolase or phosphatase, the 2-fold higher aqueous solubility of the tetrasodium salt (up to 100 mg/mL) enables the preparation of concentrated substrate stocks without organic solvents that could interfere with enzyme activity [1]. This directly facilitates kinetic studies under saturating substrate conditions that are not achievable with the more common but less soluble trisodium salt (max 50 mg/mL).

Accurate Kinetic Studies Requiring Defined Ionic Strength

In mechanistic enzymology where sodium ion concentration or total ionic strength modulates enzyme conformation and activity (e.g., with pyruvate kinase or phosphofructokinase), the precise 4:1 cation:anion stoichiometry of the tetrasodium salt eliminates the variable ionic background introduced by mixed or unknown salt hydrates [1]. This allows for exact calculation of ionic conditions, a critical control for generating reproducible and interpretable kinetic constants.

Long-Term Preclinical Studies Requiring Stable, Room-Temperature Logistics

Preclinical in vivo studies, especially multi-site trials, benefit from the documented 2-year stability of the tetrasodium salt at room temperature. This simplifies shipping, storage, and inventory management compared to the trisodium salt hydrate, which requires cold-chain logistics (−20°C) to prevent degradation [1]. This logistical advantage reduces study risk and cost when planning chronic dosing experiments.

Application
Selection Property
Validation Focus
Parenteral formulation research / GMP manufacturing review
High-purity salt with defined 4:1 Na⁺ stoichiometry, tight impurity profile
Batch-to-batch consistency, pharmacopoeial impurity limits, room‑temperature stability
High-concentration enzymatic assays / high-throughput screening
Reported aqueous solubility up to 100 mg/mL
Maximum substrate stock concentration without organic co‑solvents
Enzyme kinetics requiring precise ionic strength control
Exact 4 Na⁺ per molecule stoichiometry
Calculated ionic strength reproducibility, counter‑ion effect on enzyme activity
Long-term preclinical research logistics
2‑year shelf life at room temperature, validated assay purity
Storage without cold chain, multi‑site study continuity
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